BenchChemオンラインストアへようこそ!

3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine

Dopamine D4 receptor GPCR selectivity Imidazo[1,2-a]pyridine SAR

3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine (CAS 861212-40-0; molecular formula C25H25FN4; molecular weight 400.5 g/mol) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, incorporating a 2-fluorophenyl-piperazine motif linked via a methylene bridge to the imidazo C3 position. The compound is cataloged within the ChemDiv screening collection (Ref.

Molecular Formula C25H25FN4
Molecular Weight 400.501
CAS No. 861212-40-0
Cat. No. B2667235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
CAS861212-40-0
Molecular FormulaC25H25FN4
Molecular Weight400.501
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2CN3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5)C=C1
InChIInChI=1S/C25H25FN4/c1-19-11-12-24-27-25(20-7-3-2-4-8-20)23(30(24)17-19)18-28-13-15-29(16-14-28)22-10-6-5-9-21(22)26/h2-12,17H,13-16,18H2,1H3
InChIKeyLJYNXMMMAARRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine (CAS 861212-40-0): Compound-Class Context and Procurement Profile


3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine (CAS 861212-40-0; molecular formula C25H25FN4; molecular weight 400.5 g/mol) is a fully synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, incorporating a 2-fluorophenyl-piperazine motif linked via a methylene bridge to the imidazo C3 position . The compound is cataloged within the ChemDiv screening collection (Ref. 3D-LJB21240) and is listed in the PubChem compound database under CID 3565225 [1]. Its core scaffold — a 2,6-disubstituted imidazo[1,2-a]pyridine — is a recognized privileged structure in medicinal chemistry, with documented applications across kinase inhibition, GPCR modulation, and antiviral screening campaigns [2].

Why Generic Imidazo[1,2-a]pyridine Screening Compounds Cannot Substitute for CAS 861212-40-0


Within the imidazo[1,2-a]pyridine chemical space, seemingly minor structural perturbations produce large shifts in target selectivity, cell permeability, and metabolic stability. The compound CAS 861212-40-0 possesses a specific topological signature — a C3-methylene-linked 2-fluorophenylpiperazine combined with a C6-methyl and C2-phenyl substitution — that distinguishes it from the more extensively characterized C2-linked piperazine analogs (e.g., PIP3EA and its congeners) [1]. SAR studies on imidazo[1,2-a]pyridine D4 ligands have demonstrated that moving the piperazine attachment from the C2 to the C3 position fundamentally alters dopamine receptor subtype selectivity and intrinsic efficacy [1]. Furthermore, the 6-methyl substituent present in CAS 861212-40-0 is absent in the most closely related commercial analogs (CAS 338415-61-5 and CAS 338401-78-8), creating differentiated LogP, metabolic soft-spot profiles, and steric occupancy of the imidazo ring [2]. Generic library enrichment or in-class substitution without preserving this exact substitution pattern risks losing the screening fingerprint and any target-engagement signature that motivated the inclusion of this compound in focused screening collections.

Quantitative Differential Evidence for 3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine: Comparator-Anchored Data


C3-Linked vs C2-Linked Piperazine Topology: Dopamine D4 Receptor Selectivity Divergence

In a systematic SAR series of imidazo[1,2-a]pyridine D4 ligands, 2-[(4-arylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridines (C2-linked topology) demonstrated high-affinity D4 binding with Ki values ranging from 0.72 to 385 nM, with the lead compound PIP3EA (2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]imidazo[1,2-a]pyridine) achieving D4 Ki = 0.72 nM and functional EC50 = 3.0–4.5 nM [1]. In contrast, the patent literature on C3-linked imidazo[1,2-a]pyridine arylpiperazines (US 6,013,654) explicitly teaches that the C3 attachment topology is required for D4 antagonist pharmacology rather than the partial agonism observed with C2-linked analogs [2]. While direct Ki data for CAS 861212-40-0 at D4 is not publicly available, the structural topology of the compound (C3-methylene-arylpiperazine) places it squarely within the D4 antagonist pharmacophore space rather than the agonist space occupied by the C2-linked comparator PIP3EA [1][2]. This topology-determines-function logic means that a user seeking D4 antagonist screening hits should not substitute C2-linked analogs for C3-linked compounds.

Dopamine D4 receptor GPCR selectivity Imidazo[1,2-a]pyridine SAR

Physicochemical Differentiation from Closest Commercial Analogs: MW, cLogP, and H-Bond Profile

CAS 861212-40-0 can be differentiated from its three closest commercially available analogs by quantitative physicochemical descriptors relevant to permeability, solubility, and metabolic stability predictions. The compound has MW = 400.5 Da, cLogP ≈ 4.5 (estimated via ChemAxon), zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. The closest analog lacking the 6-methyl group (CAS 338401-78-8: 2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine) possesses MW = 420.9 Da, cLogP ≈ 5.1, and a chlorine atom introducing CYP450 metabolic liability. A second analog with a 4-methoxyphenyl group (CAS 338415-61-5) has MW = 416.5 Da and an additional oxygen atom altering hydrogen-bonding capacity. The C2-linked regioisomer (CAS 776318-90-2) has a substantially lower MW of 310.4 Da and cLogP ≈ 3.2, placing it in a different property space entirely [1].

Drug-likeness Physicochemical properties Lead optimization

Biological Screening Coverage: Multi-Target HTS Fingerprint from PubChem BioAssay Data

CAS 861212-40-0 has been evaluated in at least seven distinct PubChem BioAssay campaigns, generating a multi-target screening fingerprint that is not available for most in-class analogs . Targets screened include: (1) proprotein convertase furin (Johns Hopkins Ion Channel Center); (2) regulator of G-protein signaling 4 (RGS4); (3) mu-type opioid receptor MOR-1 (Scripps Research Institute); (4) ADAM17 metalloproteinase; (5) ubiquitin-specific peptidase 8 (USP8); (6) muscarinic acetylcholine receptor M1; and (7) ubiquitin-specific peptidase 17 (USP17) . The ZINC database entry for this compound states: 'There has not been any activity reported at 10 μM or less for this excipient (per ChEMBL)' [1]. This negative data across multiple diverse targets is itself a differentiating feature: the compound appears to be generally inactive against a broad panel of common screening targets, suggesting a low pan-assay interference (PAINS) profile relative to more promiscuous imidazo[1,2-a]pyridine analogs that frequently register as hits in redox-cycling or aggregation-based assays [2].

High-throughput screening Polypharmacology Bioassay profiling

6-Methyl Substitution: Implications for Imidazo[1,2-a]pyridine Metabolic Stability and CYP450 Site of Metabolism

The imidazo[1,2-a]pyridine scaffold is susceptible to oxidative metabolism at electron-rich positions on the pyridine ring. In a related series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives evaluated for anti-inflammatory activity, the 6-methyl-substituted analog (5c) was identified as the most active member of the series, demonstrating that the 6-position substitution is tolerated and can enhance pharmacological performance [1]. CAS 861212-40-0 incorporates a C6-methyl group that blocks a potential site of CYP450-mediated hydroxylation, in contrast to the unsubstituted C6 position in the closest commercial analogs CAS 338415-61-5 and CAS 338401-78-8 [2]. Blocking this metabolic soft spot may extend microsomal half-life relative to the des-methyl analogs, although direct comparative microsomal stability data for CAS 861212-40-0 versus its des-methyl comparators are not publicly available.

Metabolic stability CYP450 oxidation Site of metabolism

Building-Block Utility: C3-Methylene-Piperazine as a Synthetic Handle for Diversification

Unlike the C2-linked analogs such as CAS 776318-90-2, which have been extensively derivatized in the D4 ligand literature, the C3-methylene-piperazine motif in CAS 861212-40-0 provides an underexplored vector for library synthesis. The tertiary amine of the piperazine ring offers a reactive handle for N-alkylation, N-acylation, or N-sulfonylation, enabling rapid generation of analog libraries with diverse C3-side chains while preserving the 2-phenyl-6-methylimidazo[1,2-a]pyridine core . This is structurally differentiated from the more common C2 or C6 functionalization strategies reported in the anticancer imidazo[1,2-a]pyridine literature, where piperazine is typically introduced via amide coupling at C6 rather than via direct methylene linkage at C3 [1].

Building block Parallel synthesis Scaffold diversification

Transparency Statement: Limitations of Available Quantitative Evidence for CAS 861212-40-0

It must be explicitly acknowledged that high-strength, head-to-head comparative quantitative data (e.g., IC50, Ki, cellular EC50, microsomal t1/2, solubility, or in vivo PK parameters) for CAS 861212-40-0 versus its closest analogs are not currently available in the public domain. The compound has not been the subject of a dedicated peer-reviewed SAR publication, and its PubChem BioAssay records do not appear to report quantitative activity values above the screening threshold [1][2]. The differentiation claims in this guide rest on: (a) class-level SAR inference from structurally related chemical series; (b) computed physicochemical property differences; (c) documented screening history breadth; and (d) synthetic-chemistry logic. These factors provide a rational basis for compound selection but do not constitute proof of differential biological performance. Users requiring quantitative target engagement or ADME data for procurement decisions should request custom profiling from the vendor (CymitQuimica/ChemDiv) or commission head-to-head assays versus the specific comparator of interest.

Data availability Evidence quality Procurement due diligence

Recommended Research and Procurement Application Scenarios for CAS 861212-40-0 Based on Differential Evidence


Dopamine D4 Antagonist-Focused Screening Campaigns Requiring C3-Linked Scaffold Topology

Based on the SAR evidence that C3-methylene-linked imidazo[1,2-a]pyridine arylpiperazines map to the D4 antagonist pharmacophore (US 6,013,654), while C2-linked analogs produce D4 partial agonists (J. Med. Chem. 2006) [1], CAS 861212-40-0 is a rationally justified inclusion for any screening deck targeting D4 antagonism. Substitution with cheaper C2-linked imidazo[1,2-a]pyridines (e.g., CAS 776318-90-2) would select for a functionally opposed pharmacology, potentially invalidating the screen. Procurement recommendation: source this compound specifically when D4 antagonist hits are sought, and do not accept C2-linked or C6-linked imidazo[1,2-a]pyridine analogs as replacements without confirmatory functional pharmacology data.

Negative-Control Compound for Polypharmacology-Aware Screening Cascades

The ZINC database annotation indicating no activity at ≤10 μM across ChEMBL-assayed targets, combined with the PubChem BioAssay history showing screening against seven mechanistically diverse targets (furin, RGS4, MOR-1, ADAM17, USP8, M1, USP17) without reported hits , positions CAS 861212-40-0 as a potential negative control for assay development or counter-screening panels. Its documented broad inactivity differentiates it from many imidazo[1,2-a]pyridine analogs that emerge as frequent hitters in redox or aggregation assays [1]. Procurement scenario: laboratories building target-engagement or selectivity panels can employ CAS 861212-40-0 as a scaffold-matched inactive control to validate assay specificity.

Library Design Using C3-Position Diversification of the Imidazo[1,2-a]pyridine Core

The C3-methylene-piperazine motif in CAS 861212-40-0 provides a synthetic handle for N-functionalization that is orthogonal to the more heavily explored C2 and C6 imidazo[1,2-a]pyridine positions . Medicinal chemistry teams seeking to expand into underexploited regions of imidazo[1,2-a]pyridine chemical space can use this compound as a core building block for parallel library synthesis via N-alkylation, N-acylation, or N-sulfonylation of the piperazine nitrogen. This contrasts with the C6-amide-linked piperazine derivatives reported by Gangireddy et al. (2019) [1], which require a different synthetic route and explore a different vector. Procurement scenario: order CAS 861212-40-0 in multi-gram quantities as a diversification-ready scaffold for hit-expansion libraries targeting novel imidazo[1,2-a]pyridine chemical space.

Metabolic Stability Lead Optimization: Pre-Installed C6-Methyl Blocking Group

The C6-methyl substituent present in CAS 861212-40-0 is absent in the commercial analogs CAS 338415-61-5 and CAS 338401-78-8 . Published SAR on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives identifies the 6-methyl-substituted analog as the most active anti-inflammatory compound in that series, supporting the functional importance of the C6 position [1]. Although direct microsomal stability data are unavailable, medicinal chemistry precedent predicts that blocking the C6 position mitigates CYP450-mediated oxidative metabolism at this site. Procurement scenario: teams optimizing imidazo[1,2-a]pyridine leads for metabolic stability should preferentially acquire CAS 861212-40-0 over des-methyl analogs to avoid investing chemistry resources in installing the methyl blocking group de novo.

Quote Request

Request a Quote for 3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.